

Application Notes and Protocols for THP-PEG10-Boc Reactions

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Compound of Interest

Compound Name: THP-PEG10-Boc

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Introduction

THP-PEG10-Boc is a heterobifunctional linker of significant interest, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule features a polyethylene glycol (PEG) spacer of ten ethylene glycol units, enhancing aqueous solubility and providing a flexible bridge between conjugated molecules.[1][2][3][4] The linker is capped at one end with a tetrahydropyran (THP) protected hydroxyl group and at the other with a tert-butyloxycarbonyl (Boc) protected amine. The orthogonal nature of these protecting groups allows for selective, stepwise conjugation strategies, making it a versatile tool in the synthesis of complex bioconjugates and therapeutic agents.[5]

PROTACs are innovative therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker, such as **THP-PEG10-Boc**, that connects the two. The linker's properties, including its length and composition, are critical for the efficacy of the PROTAC.[1][2]

These application notes provide an overview of the experimental setup for reactions involving **THP-PEG10-Boc**, including its synthesis, selective deprotection, and application in PROTAC formation.

Data Presentation

The following tables summarize the general reaction conditions and expected outcomes for the synthesis and deprotection reactions involving **THP-PEG10-Boc**. Please note that these are representative conditions and may require optimization for specific substrates and scales.

Table 1: Representative Conditions for Synthesis of **THP-PEG10-Boc**

Step	Reagents & Solvents	Temperature (°C)	Time (h)	Typical Yield (%)
Boc Protection of Amino-PEG10-alcohol	Di-tert-butyl dicarbonate ((Boc) ₂ O), Triethylamine (TEA), Dichloromethane (DCM)	Room Temperature	12-24	>90
THP Protection of Boc-NH-PEG10-OH	3,4-Dihydropyran (DHP), p-Toluenesulfonic acid (p-TSA) (catalytic), Dichloromethane (DCM)	Room Temperature	2-4	>85

Table 2: Orthogonal Deprotection Conditions for **THP-PEG10-Boc**

Deprotection Target	Reagents & Solvents	Temperature (°C)	Time (h)	Notes
Boc Group	Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)	0 to Room Temperature	1-2	THP group is generally stable to these conditions.
THP Group	Acetic acid in THF/water; p-Toluenesulfonic acid in water; Pyridinium p-toluenesulfonate (PPTS) in ethanol	Room Temperature	2-12	Boc group is generally stable to these milder acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of THP-PEG10-Boc

This protocol describes a two-step synthesis of **THP-PEG10-Boc** from the commercially available amino-PEG10-alcohol.

Step 1: Synthesis of Boc-NH-PEG10-OH

- Dissolve amino-PEG10-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
- Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in anhydrous DCM to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure Boc-NH-PEG10-OH.

Step 2: Synthesis of **THP-PEG10-Boc**

- Dissolve Boc-NH-PEG10-OH (1 equivalent) in anhydrous dichloromethane (DCM).
- Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
- Add 3,4-dihydropyran (DHP) (1.2 equivalents) dropwise to the solution.
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to yield **THP-PEG10-Boc**, which can be further purified by column chromatography if necessary.

Protocol 2: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free amine, THP-PEG10-NH₂.

- Dissolve **THP-PEG10-Boc** in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
- Cool the solution to 0°C in an ice bath.

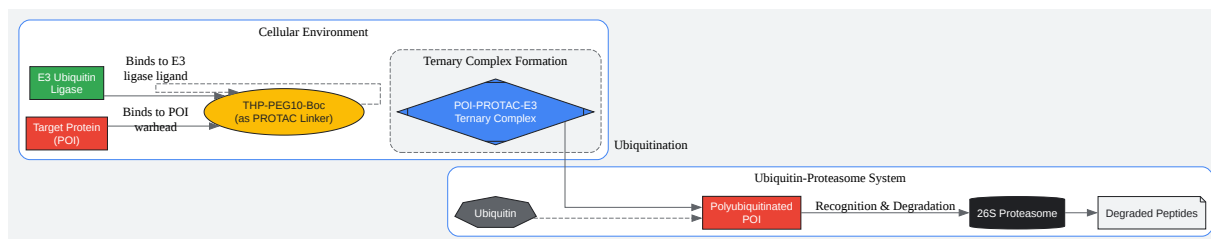
- Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at 0°C to room temperature for 1-2 hours.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
- Co-evaporate with toluene (3 times) to remove residual TFA.
- The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Selective Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the free alcohol, HO-PEG10-Boc.

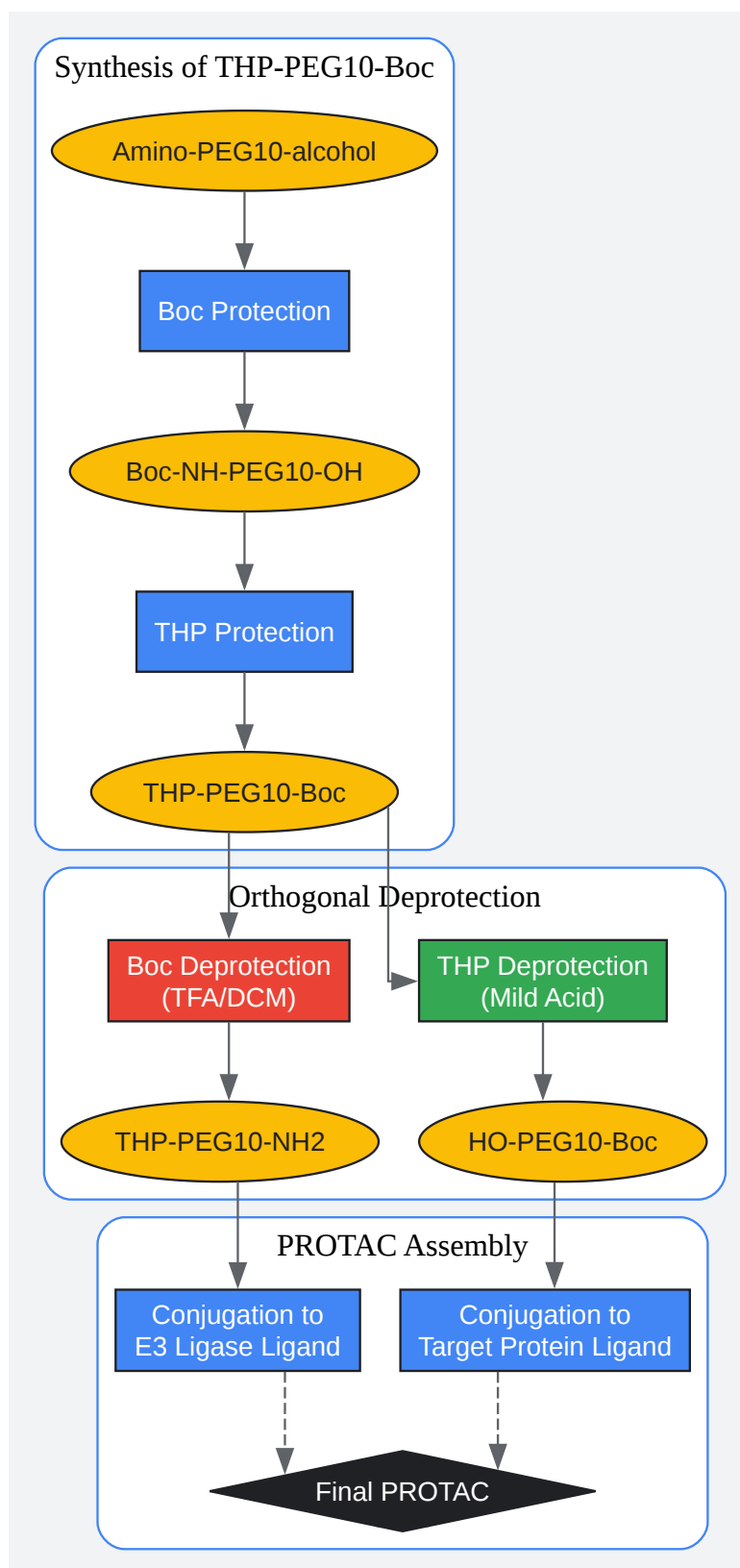
- Dissolve **THP-PEG10-Boc** in a mixture of tetrahydrofuran (THF) and water.
- Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.
- Stir the reaction at room temperature for 2-12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualization



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Caption: PROTAC-mediated protein degradation pathway.



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Caption: Experimental workflow for **THP-PEG10-Boc**.

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